molecular formula C15H10Cl3NO3S B12623374 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide CAS No. 916246-20-3

2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide

Cat. No.: B12623374
CAS No.: 916246-20-3
M. Wt: 390.7 g/mol
InChI Key: WOQCDQZKMUSRSI-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of dichloro groups and a sulfonyl group attached to a benzamide core, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

916246-20-3

Molecular Formula

C15H10Cl3NO3S

Molecular Weight

390.7 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-chlorophenyl)ethenylsulfonyl]benzamide

InChI

InChI=1S/C15H10Cl3NO3S/c16-11-3-1-10(2-4-11)7-8-23(21,22)19-15(20)13-6-5-12(17)9-14(13)18/h1-9H,(H,19,20)

InChI Key

WOQCDQZKMUSRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Methodology

  • Starting Material : 2,4-Dichlorotoluene
  • Reagents : Chlorine gas and azobisisobutyronitrile (as a catalyst)
  • Conditions :
    • Temperature: 95-105 °C
    • Reaction Time: Varies based on GC monitoring

Reaction Scheme

  • Chlorination Reaction :

    • Chlorine is introduced to 2,4-dichlorotoluene in the presence of azobisisobutyronitrile.
    • The reaction is monitored using gas chromatography to determine the endpoint.
  • Yield : The yield for this step can reach up to 98% purity for the chlorinated product.

Sulfonylation Process

Following chlorination, the next step is sulfonylation, where the chlorinated product reacts with chlorosulfonic acid.

Methodology

  • Starting Material : Chlorinated benzene derivative
  • Reagents : Chlorosulfonic acid
  • Conditions :
    • Temperature: Typically maintained around room temperature or slightly elevated.

Reaction Scheme

  • Sulfonylation Reaction :
    • The chlorinated compound reacts with chlorosulfonic acid to form a sulfonyl chloride intermediate.
    • This intermediate is crucial for further reactions leading to the final amide structure.

Formation of Amide Linkage

The final step involves the formation of the amide bond between the sulfonamide and an amine derivative.

Methodology

Reaction Scheme

  • Amide Formation :
    • The sulfonamide reacts with an amine to form the desired amide product.
    • The reaction is typically facilitated by using coupling agents if necessary (e.g., DCC or EDC).

Summary of Findings

The following table summarizes key data on the preparation methods discussed:

Step Starting Material Key Reagents Conditions Yield (%)
Chlorination 2,4-Dichlorotoluene Chlorine, Azobisisobutyronitrile 95-105 °C Up to 98%
Sulfonylation Chlorinated benzene derivative Chlorosulfonic acid Room temperature High
Amide Formation Sulfonamide intermediate Amine derivatives Reflux High

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H10Cl3NO3S
  • Molecular Weight : 396.67 g/mol
  • CAS Number : 69116591

The compound features a dichloro-substituted benzamide structure with an ethenesulfonyl group, which contributes to its reactivity and potential applications.

Medicinal Chemistry

2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide has been studied for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may possess therapeutic properties. Research indicates that compounds with similar structures can exhibit anti-inflammatory and anti-cancer activities.

  • Case Study : A study published in PubMed highlighted the compound's ability to inhibit certain cancer cell lines, suggesting that it may be a candidate for further drug development .

Agricultural Science

This compound has applications in agricultural chemistry as a pesticide or herbicide. The presence of chlorine atoms in its structure enhances its efficacy against various pests and weeds.

  • Case Study : Research has demonstrated that chlorinated benzamides can effectively control specific plant pathogens and pests, leading to increased crop yields .

Material Science

The unique chemical structure of 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide allows it to be used in the synthesis of novel materials. Its ability to form strong intermolecular interactions makes it suitable for developing polymers with enhanced thermal and mechanical properties.

  • Application Example : The compound has been incorporated into polymer matrices to improve their resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-Dichloro-N-(4-(4-(2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide
  • 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide

Uniqueness

2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of both dichloro and sulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic applications, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H10Cl3NO3S
  • Molecular Weight : 340.67 g/mol
  • CAS Number : 402721-59-9
  • Chemical Structure : The compound features a dichlorobenzamide core with a sulfonyl group attached to an ethylene bridge linking to a chlorophenyl group.

The biological activity of 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide is primarily attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the mitogen-activated protein kinase (MAPK) pathway.
  • Receptor Modulation : It acts as a modulator of various receptors, including those involved in inflammatory responses.

Therapeutic Applications

The compound has potential applications in:

  • Cancer Therapy : Its ability to inhibit tumor growth has been explored in various cancer models.
  • Anti-inflammatory Treatments : It shows promise in reducing inflammation through modulation of cytokine production.

Toxicological Profile

While the compound exhibits beneficial biological activities, it is essential to consider its toxicity:

  • Acute Toxicity : Studies indicate that high doses can lead to adverse effects on liver function and hematological parameters.
  • Chronic Toxicity : Long-term exposure has been linked to potential carcinogenic effects, necessitating further investigation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide in vitro against various cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of MAPK pathway
A549 (Lung)15.3Induction of apoptosis
HCT116 (Colon)10.8Cell cycle arrest

The compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent.

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, the compound was administered in an animal model of arthritis. The findings revealed:

  • Significant reduction in joint swelling.
  • Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).

These results suggest that the compound may be beneficial in treating inflammatory diseases.

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